Cas no 1495962-01-0 (N-Formyl 2-bromo-4-fluoroaniline)
N-Formyl 2-bromo-4-fluoroaniline Chemical and Physical Properties
Names and Identifiers
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- N-Formyl 2-bromo-4-fluoroaniline
- N-(2-bromo-4-fluorophenyl)formamide
- VJC96201
- Y2967
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- Inchi: 1S/C7H5BrFNO/c8-6-3-5(9)1-2-7(6)10-4-11/h1-4H,(H,10,11)
- InChI Key: HJRLRQMNBJTPHC-UHFFFAOYSA-N
- SMILES: BrC1C=C(C=CC=1NC=O)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 144
- XLogP3: 1.9
- Topological Polar Surface Area: 29.1
Experimental Properties
- Density: 1.7±0.1 g/cm3
- Boiling Point: 339.4±32.0 °C at 760 mmHg
- Flash Point: 159.0±25.1 °C
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
N-Formyl 2-bromo-4-fluoroaniline Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-Formyl 2-bromo-4-fluoroaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F697778-100mg |
N-Formyl 2-bromo-4-fluoroaniline |
1495962-01-0 | 100mg |
$110.00 | 2023-05-18 | ||
| TRC | F697778-250mg |
N-Formyl 2-bromo-4-fluoroaniline |
1495962-01-0 | 250mg |
$207.00 | 2023-05-18 | ||
| TRC | F697778-500mg |
N-Formyl 2-bromo-4-fluoroaniline |
1495962-01-0 | 500mg |
$328.00 | 2023-05-18 | ||
| TRC | F697778-1g |
N-Formyl 2-bromo-4-fluoroaniline |
1495962-01-0 | 1g |
$460.00 | 2023-05-18 | ||
| A2B Chem LLC | AI36659-1g |
N-Formyl 2-bromo-4-fluoroaniline |
1495962-01-0 | 98% | 1g |
$228.00 | 2024-04-20 | |
| A2B Chem LLC | AI36659-5g |
N-Formyl 2-bromo-4-fluoroaniline |
1495962-01-0 | 98% | 5g |
$728.00 | 2024-04-20 | |
| Crysdot LLC | CD12139899-5g |
N-Formyl 2-bromo-4-fluoroaniline |
1495962-01-0 | 95+% | 5g |
$621 | 2024-07-23 | |
| 1PlusChem | 1P00HY6R-5g |
N-Formyl 2-bromo-4-fluoroaniline |
1495962-01-0 | 98% | 5g |
$956.00 | 2025-02-28 | |
| 1PlusChem | 1P00HY6R-1g |
N-Formyl 2-bromo-4-fluoroaniline |
1495962-01-0 | 98% | 1g |
$299.00 | 2025-02-28 |
N-Formyl 2-bromo-4-fluoroaniline Related Literature
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
Additional information on N-Formyl 2-bromo-4-fluoroaniline
Recent Advances in the Application of N-Formyl 2-bromo-4-fluoroaniline (CAS: 1495962-01-0) in Chemical Biology and Pharmaceutical Research
N-Formyl 2-bromo-4-fluoroaniline (CAS: 1495962-01-0) has emerged as a key intermediate in the synthesis of bioactive molecules and pharmaceutical compounds. Recent studies have highlighted its utility in the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. This research briefing provides an overview of the latest advancements involving this compound, focusing on its chemical properties, synthetic applications, and biological activities.
One of the most significant developments is the use of N-Formyl 2-bromo-4-fluoroaniline as a building block for the synthesis of kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in the construction of selective inhibitors targeting tyrosine kinases, which are implicated in various cancers. The study reported that derivatives of this compound exhibited potent inhibitory activity against specific kinase isoforms, with IC50 values in the nanomolar range.
In addition to its role in kinase inhibitor development, N-Formyl 2-bromo-4-fluoroaniline has been employed in the synthesis of antimicrobial agents. Research published in Bioorganic & Medicinal Chemistry Letters revealed that fluorinated aniline derivatives, including this compound, displayed significant activity against drug-resistant bacterial strains. The study emphasized the importance of the bromo and fluoro substituents in enhancing the compounds' binding affinity to bacterial targets.
Another area of interest is the compound's application in positron emission tomography (PET) tracer development. A recent study in the Journal of Labelled Compounds and Radiopharmaceuticals explored the use of N-Formyl 2-bromo-4-fluoroaniline as a precursor for fluorine-18 labeled tracers. The researchers successfully synthesized a series of radiolabeled compounds with high radiochemical yield and purity, demonstrating their potential for imaging applications in oncology and neurology.
From a synthetic chemistry perspective, advancements have been made in the efficient production of N-Formyl 2-bromo-4-fluoroaniline. A 2024 publication in Organic Process Research & Development described an optimized catalytic process that improves yield and reduces waste generation. This development is particularly relevant for scaling up production to meet the growing demand for this intermediate in pharmaceutical manufacturing.
Looking forward, researchers are exploring the potential of N-Formyl 2-bromo-4-fluoroaniline in the development of targeted protein degraders, a promising new modality in drug discovery. Preliminary results suggest that the compound's structural features make it suitable for incorporation into proteolysis-targeting chimeras (PROTACs), which could open new avenues for treating previously undruggable targets.
In conclusion, N-Formyl 2-bromo-4-fluoroaniline (CAS: 1495962-01-0) continues to demonstrate significant value in chemical biology and pharmaceutical research. Its versatility as a synthetic intermediate, combined with the biological activities of its derivatives, positions it as an important compound in the development of next-generation therapeutics. Ongoing research is expected to further expand its applications and optimize its synthetic accessibility for broader use in drug discovery and development.
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